1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea
Description
Properties
Molecular Formula |
C9H6F3N3S |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-3-6(15-8(14)16)2-1-5(7)4-13/h1-3H,(H3,14,15,16) |
InChI Key |
VKBSKGPCZYDIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions Summary
| Reactants | Solvent | Temperature | Time | Purification Method |
|---|---|---|---|---|
| 4-Cyano-3-(trifluoromethyl)aniline + 4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate | Ethyl acetate | Room temp | 9 hrs | Column chromatography |
Preparation via Thiocyanate Salt and Subsequent Conversion
An alternative approach involves the preparation of the isothiocyanate intermediate from a thiocyanate salt, such as ammonium thiocyanate, reacting with a substituted aromatic halide or acid chloride derivative. This intermediate is then reacted with 4-cyano-3-(trifluoromethyl)aniline to form the thiourea compound.
Key Steps:
- Step 1: Reaction of ammonium thiocyanate with 4-cyano-3-(trifluoromethyl)benzoyl chloride at 25–35°C to form 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.
- Step 2: Reaction of the isothiocyanate intermediate with 4-cyano-3-(trifluoromethyl)aniline in solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile at temperatures ranging from room temperature to reflux.
- Step 3: Isolation of the thiourea product by crystallization or column chromatography.
This method benefits from the ability to isolate or directly use the isothiocyanate intermediate without extensive purification, improving process efficiency.
Reaction Conditions Summary
| Step | Reactants | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Ammonium thiocyanate + 4-cyano-3-(trifluoromethyl)benzoyl chloride | Suitable solvent (e.g., toluene) | 25–35°C | Variable | Formation of isothiocyanate |
| 2 | Isothiocyanate + 4-cyano-3-(trifluoromethyl)aniline | DMF, DMSO, acetonitrile | RT to reflux | Several hours | Thiourea formation |
| 3 | Crude product | Various (e.g., hexane, heptane) | Ambient | - | Purification by crystallization or chromatography |
Environmentally Benign Catalyzed Protocols
Recent research has explored environmentally friendly protocols using solid acid catalysts such as Indion 190 resin to catalyze the formation of thiourea derivatives. In such methods, the reaction mixture containing the amine and isothiocyanate is refluxed in toluene with the resin catalyst for 3 to 4 hours. The catalyst is then filtered off, and the product is isolated by solvent evaporation and recrystallization. This approach offers advantages in terms of catalyst recyclability and reduced environmental impact.
Mechanistic Insights and Reaction Monitoring
- The reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate and n-hexane mixtures.
- Characterization of intermediates and final products is performed using IR spectroscopy (noting characteristic N-H, C≡N, and C=S stretches), ^1H and ^13C NMR spectroscopy, and mass spectrometry.
- The thiourea formation involves nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, followed by proton transfers to stabilize the thiourea structure.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Solvent(s) | Temperature Range | Reaction Time | Purification Method | Advantages |
|---|---|---|---|---|---|---|
| Direct amine + isothiocyanate | 4-Cyano-3-(trifluoromethyl)aniline + isothiocyanate | Ethyl acetate | Room temperature | ~9 hours | Column chromatography | Simple, straightforward |
| Thiocyanate salt route | Ammonium thiocyanate + acid chloride → isothiocyanate + amine | DMF, DMSO, acetonitrile | 25°C to reflux | Several hours | Crystallization, chromatography | Efficient, scalable, intermediate isolation possible |
| Resin-catalyzed environmentally benign | Amine + isothiocyanate + Indion 190 resin | Toluene | Reflux (~110°C) | 3–4 hours | Filtration, recrystallization | Green chemistry, catalyst reuse |
Research Findings and Practical Considerations
- The direct reaction of 4-cyano-3-(trifluoromethyl)aniline with the corresponding isothiocyanate is the most commonly reported method, providing good yields and purity.
- The thiocyanate salt route allows for the preparation of the isothiocyanate intermediate in situ, which can be advantageous for large-scale synthesis.
- Use of solid acid catalysts like Indion 190 resin enhances the environmental profile of the synthesis by reducing waste and enabling catalyst recovery.
- Reaction times vary from a few hours to overnight depending on temperature and solvent choice.
- Purification typically involves chromatographic techniques or recrystallization from solvents such as hexane or heptane to obtain analytically pure material.
- Characterization data consistently show the presence of characteristic thiourea functional groups and confirm the substitution pattern on the phenyl ring.
Chemical Reactions Analysis
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry Applications
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea has garnered attention for its potential as an anticancer agent . Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis in tumor cells. The presence of electron-withdrawing groups like cyano and trifluoromethyl enhances its biological activity.
Case Study: Cytotoxic Activity
A study conducted on the cytotoxic effects of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea demonstrated:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Results : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Mechanism : The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) and subsequent apoptosis.
Material Science Applications
In addition to its medicinal applications, 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea is valuable in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and as a precursor for various functional materials.
Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)thiourea | Contains chloro and trifluoromethyl groups | Exhibits different reactivity patterns |
| 1-(4-Cyanophenyl)-3-(trifluoromethyl)thiourea | Similar cyano and trifluoromethyl groups | Enhanced biological activity due to electron-withdrawing effects |
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea | Contains cinchonanyl group | Used in asymmetric synthesis |
General Procedure:
- Reactants : 4-cyano-3-(trifluoromethyl)aniline and isothiocyanate.
- Reaction Conditions : Conducted under controlled temperature and solvent conditions to optimize yield.
- Yield : Generally high, with purity assessed via spectroscopic methods (NMR, IR).
Mechanism of Action
The mechanism of action of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse pharmacological and material science applications. Below is a structured comparison of 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Aromatic System Variations: Thiophene-based analogs (e.g., compound 6a ) show distinct electronic properties compared to phenyl/pyridine systems, impacting antimicrobial activity.
Biological Activity: Antimicrobial/Anti-inflammatory: Compound 6a outperforms standard drugs, suggesting that electron-deficient aromatic systems (e.g., cyano-thiophene) enhance bioactivity. Anti-Cancer Potential: The target compound’s amorphous form is patented for anti-cancer use, highlighting the role of solid-state properties in drug development .
Synthetic Efficiency :
- Yields vary significantly; cyclohexylthiourea achieved 85% yield, while pyridine-based derivatives faced commercial discontinuation, possibly due to synthetic challenges.
Computational Insights :
- Density-functional theory (DFT) and molecular docking (e.g., AutoDock Vina ) are critical tools for predicting interactions, as demonstrated in ANF-6’s study .
Contradictions and Gaps :
- Direct comparative data on solubility, toxicity, or pharmacokinetics are absent.
- The target compound’s exact melting point and synthetic yield remain unreported in the provided evidence.
Biological Activity
1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on cytotoxic effects against cancer cell lines, antimicrobial properties, and mechanisms of action.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of thiourea, including 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea, exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity Against Cancer Cells : The compound was tested against human colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3). Results indicated an IC50 value of less than 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Mechanisms of Action : The cytotoxic effects were linked to apoptosis induction and inhibition of interleukin-6 (IL-6) secretion. In particular, compounds reduced cancer cell viability by 20–93%, with the most potent derivatives showing a reduction in live cell counts to as low as 12% compared to controls .
Table 1: Cytotoxic Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | SW480 | 1.5 | Apoptosis induction |
| 2 | SW620 | 5.8 | IL-6 inhibition |
| 8 | PC3 | 7.6 | Cytotoxicity via apoptosis |
| 9 | K-562 | 6.9 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea has shown promising antimicrobial activity.
Key Findings:
- Inhibition of Bacterial Growth : Copper complexes derived from this thiourea exhibited significant antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL .
- Dual Inhibition Mechanism : The compound acted as a dual inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cu(II) Complex | MRSA | 2 | DNA gyrase/topoisomerase inhibition |
| Thiourea Derivative | Mycobacterium tuberculosis | <0.5 | Antimycobacterial activity |
Case Studies
Several studies have highlighted the effectiveness of thioureas in clinical settings:
- Colon Cancer Treatment : A study showed that treatment with thiourea derivatives resulted in significant tumor regression in xenograft models, particularly those expressing high levels of IL-6 .
- Antimicrobial Resistance : Research indicated that thiourea derivatives could serve as potential alternatives to traditional antibiotics due to their ability to combat resistant strains effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea with high purity and yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-cyano-3-(trifluoromethyl)aniline with thiophosgene or its equivalents (e.g., ammonium thiocyanate in acidic conditions) under controlled temperatures (0–5°C). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction monitoring by TLC or HPLC is critical to minimize by-products like disubstituted thioureas .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
- Methodology : A combination of FT-IR (to confirm C=S stretching at ~1200–1250 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and cyano/trifluoromethyl groups), and mass spectrometry (ESI-MS or HRMS for molecular ion validation) is standard. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, employing software like SHELXL for refinement .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Monitor hydrolytic stability via HPLC in buffered solutions (pH 3–9) at 25–40°C. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent moisture and oxidative degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s biological activity?
- Methodology : Design analogs by varying substituents on the thiourea core and evaluate bioactivity (e.g., enzyme inhibition, anticancer assays). For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while longer alkyl chains may improve membrane permeability. Use SAR models to correlate structural features with activity, validated by molecular docking (e.g., AutoDock Vina) and in vitro assays .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Time-Dependent DFT (TD-DFT) models UV-Vis spectra, while Molecular Dynamics (MD) simulations assess solvation effects and ligand-protein interactions .
Q. How can researchers resolve contradictions in experimental vs. computational data for this compound?
- Methodology : Cross-validate results by repeating experiments under controlled conditions (e.g., solvent polarity, temperature). For computational discrepancies, refine parameters (e.g., solvent models in COSMO-RS) or use higher-level theories (e.g., MP2 for electron correlation). Compare SC-XRD bond lengths/angles with DFT-optimized geometries to identify systematic errors .
Q. What advanced chromatographic methods detect trace impurities or degradation products?
- Methodology : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/0.1% formic acid). Use pharmacopeial standards (e.g., USP protocols) for impurity profiling. For chiral by-products, apply chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare retention times with synthetic standards .
Q. How can enantioselective synthesis of chiral thiourea derivatives be achieved for catalytic applications?
- Methodology : Utilize chiral auxiliaries (e.g., (1R,2R)-diaminocyclohexane) or asymmetric organocatalysts (e.g., Takemoto’s catalyst). Monitor enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents. Applications in catalysis (e.g., Michael additions) require kinetic studies to optimize turnover frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
